

Technical Guide: Physicochemical Properties of Methyl 3-formylbenzoate

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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

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Audience: Researchers, Scientists, and Drug Development Professionals Subject: Melting Point of **Methyl 3-formylbenzoate** (CAS 52178-50-4)

This document provides a comprehensive overview of the melting point of **Methyl 3-formylbenzoate**, a key reagent used in the synthesis of various bioactive compounds.^[1] It includes tabulated physical data and a detailed experimental protocol for melting point determination suitable for laboratory verification and purity assessment.

Quantitative Data Summary

The melting point is a critical physical property used to identify a compound and assess its purity.^{[2][3]} For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to lower the melting point and broaden the melting range.^[4]

The reported melting point for solid **Methyl 3-formylbenzoate** is summarized below.

Property	Value	Source
Melting Point	48-52 °C	Sigma-Aldrich ^[5]
Assay	≥98.0% (GC)	Sigma-Aldrich ^[5]
Physical Form	Solid	Sigma-Aldrich ^[5]

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound like **Methyl 3-formylbenzoate**. This method can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

2.1. Principle

The melting point is the temperature range over which a solid substance transitions into a liquid state at atmospheric pressure. This transition involves overcoming the intermolecular forces that maintain the solid's crystal lattice structure.^{[3][4]} The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

2.2. Materials and Apparatus

- **Methyl 3-formylbenzoate** sample
- Melting point capillary tubes (sealed at one end)
- Mortar and pestle (optional, for powdering the sample)
- Spatula
- Melting point apparatus (e.g., Mel-Temp, Fisher-Johns) or a Thiele tube setup with heating oil
- Calibrated thermometer or digital temperature probe

2.3. Procedure

- Sample Preparation:
 - Ensure the **Methyl 3-formylbenzoate** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.^[6]
 - Take a capillary tube that is sealed at one end.^{[4][6]}

- Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
- Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]
- Repeat until a packed column of 1-2 mm in height is achieved.[4][6] Using too much sample can lead to inaccurate results.[4]
- Apparatus Setup:
 - Place the prepared capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block or heating bath.
- Melting Point Measurement:
 - Preliminary (Rapid) Determination: If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[3] Note the approximate temperature at which melting occurs. This provides a target range for the accurate measurement.
 - Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found.[3]
 - Begin heating again, but at a much slower, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[3] A slow heating rate is critical for an accurate reading.
 - Record the temperature (T_1) at which the first drop of liquid becomes visible.[2][6]
 - Continue heating slowly and record the temperature (T_2) at which the last solid crystal completely liquefies.[2][6]
 - The melting point is reported as the range from T_1 to T_2 .
- Repeatability:

- For reliable results, the determination should be repeated with a fresh sample in a new capillary tube until consistent values are obtained. Do not re-use a sample that has already been melted.[4]

Workflow Visualization

The logical flow for determining the melting point of a compound is illustrated below. This process ensures both efficiency, by first finding an approximate range, and accuracy, by performing a slow, careful measurement.



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Caption: Workflow for accurate melting point determination.

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